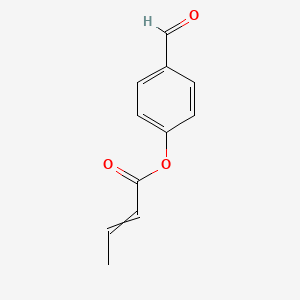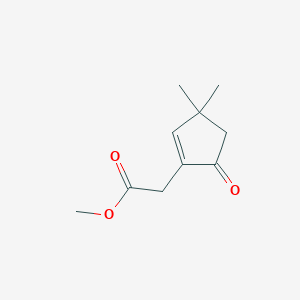
Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring with a ketone and ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
科学的研究の応用
Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
- Methyl 3,3-dimethyl-2-oxocyclopentaneacetate
- Methyl 3,3-dimethyl-4-oxocyclopentaneacetate
Uniqueness
Methyl (3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetate is unique due to the position of the ketone and ester groups on the cyclopentene ring. This structural arrangement imparts distinct reactivity and properties compared to similar compounds.
特性
CAS番号 |
111538-05-7 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
methyl 2-(3,3-dimethyl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C10H14O3/c1-10(2)5-7(8(11)6-10)4-9(12)13-3/h5H,4,6H2,1-3H3 |
InChIキー |
YECYFIXFXUXXES-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(=C1)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


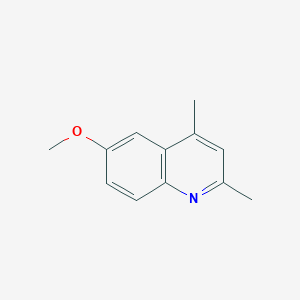
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
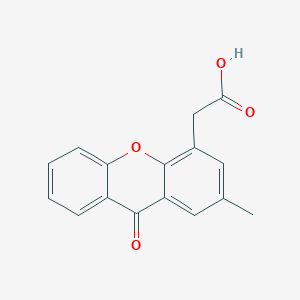
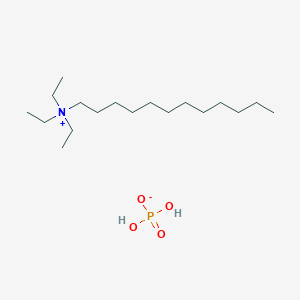
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)

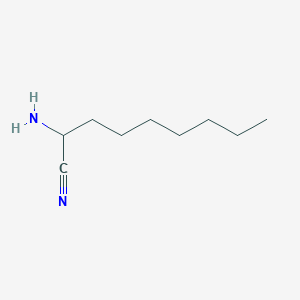
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
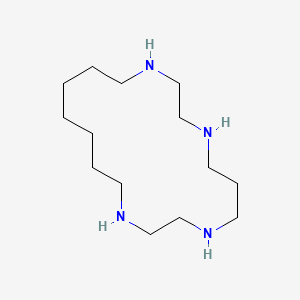
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
silane](/img/structure/B14309553.png)
